molecular formula C13H16BClN2O2 B2927422 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 2222793-30-6

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No.: B2927422
CAS No.: 2222793-30-6
M. Wt: 278.54
InChI Key: OIFCLSPBFZQITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS RN: 2222793-30-6 ) is a high-value boronic ester pinacol ester that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C13H16BClN2O2 and a molecular weight of 278.546 g/mol, is supplied as a yellow to white solid (citation:7). In medicinal chemistry, this indazole-bearing boronic ester is primarily designed for use in Suzuki-Miyaura cross-coupling reactions (citation:7). This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently couple the boronate group with various aromatic halides. This capability makes it a critical intermediate for constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs) (citation:9). Its application is particularly significant in the discovery and development of targeted therapies, including potential oncology treatments (citation:9). Researchers will find this compound essential for exploring new chemical spaces and generating novel compound libraries. It is offered with high purity and is recommended to be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain its stability and reactivity (citation:7). Safety Information: This product is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (citation:7). Researchers should adhere to the corresponding precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (citation:3). Intended Use: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8-7-16-17-11(8)10(15)6-9/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFCLSPBFZQITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation. This article reviews the biological activity of the compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C14H17BClNO2C_{14}H_{17}BClNO_2 and a molecular weight of 277.56 g/mol. The compound's structure includes a chloro group and a dioxaborolane moiety which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to indazoles exhibit significant antimicrobial activity. For instance, derivatives of indazole have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL against various strains .

Anticancer Properties

Indazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that some indazole compounds could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds similar to this compound showed IC50 values in the low micromolar range against several cancer types .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. Notably, it has been suggested that similar compounds can act as inhibitors of Rho-associated protein kinase (ROCK), which is implicated in various diseases including cancer and neurodegenerative disorders . The inhibition of ROCK could lead to therapeutic benefits in managing these conditions.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indazole derivatives, it was found that the tested compounds exhibited potent activity against Mycobacterium tuberculosis. The lead compound demonstrated an MIC of 0.48 µg/mL against drug-resistant strains .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of indazole derivatives on human cancer cell lines. The results indicated that the introduction of substituents like dioxaborolane significantly enhanced the anticancer activity compared to unsubstituted analogs .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar indazole derivatives suggests favorable absorption and distribution characteristics. Studies indicate moderate oral bioavailability and acceptable toxicity profiles at therapeutic doses .

Data Summary Table

Activity MIC/IC50 Values Target Organisms/Cells Notes
Antimicrobial Activity0.48 - 8 µg/mLStaphylococcus aureus, M. tuberculosisEffective against MDR strains
Anticancer ActivityLow µMVarious cancer cell linesInduces apoptosis and cell cycle arrest
Enzyme InhibitionNot specifiedROCKPotential therapeutic applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

Halogen-Substituted Analogs
  • 7-Fluoro-2-methyl-5-(dioxaborolan-2-yl)-2H-indazole hydrochloride (CID 139022780)

    • Structure : Fluorine at position 7, methyl at position 2.
    • Molecular Formula : C₁₄H₁₈BFN₂O₂.
    • Key Differences : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic properties compared to chlorine. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 159.3 Ų) suggest a compact molecular profile .
    • Applications : Useful in fluorine-specific medicinal chemistry due to enhanced metabolic stability.
  • 7-Trifluoromethyl-1-methyl-5-(dioxaborolan-2-yl)-1H-indazole (BLD Pharm: BD02202031) Structure: CF₃ at position 7, methyl at position 1. Molecular Formula: C₁₅H₁₈BF₃N₂O₂.
Positional Isomers
  • 7-Methyl-4-(dioxaborolan-2-yl)-1H-indazole (CAS 1186334-60-0)

    • Structure : Methyl at position 7, boronic ester at position 4.
    • Molecular Formula : C₁₄H₁₉BN₂O₂.
    • Key Differences : Boron at position 4 alters regioselectivity in cross-coupling reactions. Methyl at position 7 increases lipophilicity (clogP ≈ 2.8) compared to the chloro analog (clogP ≈ 3.2) .
  • 3-Methyl-5-(dioxaborolan-2-yl)-1H-indazole (CAS 1227911-51-4)

    • Structure : Methyl at position 3.
    • Molecular Formula : C₁₄H₁₉BN₂O₂.
    • Key Differences : Methyl at position 3 may sterically hinder reactions at the adjacent boron site, reducing coupling yields .

Substitution on the Nitrogen Atom

  • 1-Benzyl-5-(dioxaborolan-2-yl)-1H-indazole Structure: Benzyl group at position 1. Molecular Formula: C₂₀H₂₃BN₂O₂. However, it may enhance solubility in nonpolar solvents .
  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(dioxaborolan-2-yl)-1H-indazole (CAS 956388-05-9)

    • Structure : Tetrahydro-2H-pyran-2-yl protecting group at position 1.
    • Key Differences : The protecting group improves stability during synthesis but requires deprotection steps for further functionalization .

Reactivity in Cross-Coupling Reactions

  • The chlorine substituent in the target compound enhances electrophilicity at position 5, facilitating oxidative addition in palladium-catalyzed reactions .
  • Fluorine analogs (e.g., CID 139022780) may exhibit slower coupling due to reduced electron-withdrawing (EW) effects compared to chlorine.
  • Trifluoromethyl-substituted derivatives (e.g., BD02202031) are less reactive in coupling but valuable in drug discovery for their metabolic stability .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester group for aryl-aryl bond formation. A standard protocol involves reacting a halogenated indazole precursor (e.g., 7-chloro-5-iodo-1H-indazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Optimization of reaction time (12–24 hours) and inert conditions (N₂/Ar atmosphere) is critical to avoid protodeboronation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields the product.

Q. How is the structure of this compound validated in synthetic workflows?

Structural validation requires a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., aromatic protons and boron-related shifts).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine and boron.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL or OLEX2 resolves bond lengths, angles, and stereoelectronic effects .

Advanced Questions

Q. How can researchers address low reactivity of the boronic ester group in cross-coupling reactions?

Low reactivity often stems from steric hindrance or electronic deactivation of the indazole core. Mitigation strategies include:

  • Catalyst optimization : Switching to Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced steric tolerance.
  • Microwave-assisted synthesis : Shortening reaction times (1–2 hours) at elevated temperatures (120–150°C) to improve conversion.
  • Additives : Using ligands like SPhos or XPhos to stabilize palladium intermediates .
    Contradictory yields reported in literature (e.g., 40% vs. 85%) may arise from trace moisture or oxygen; rigorous drying of solvents and substrates is essential.

Q. What methodologies resolve discrepancies in crystallographic data for boron-containing heterocycles?

Crystallographic ambiguities (e.g., disordered boronic ester groups) can be resolved via:

  • Twinned data refinement : Using SHELXL ’s TWIN/BASF commands to model overlapping lattices .
  • DFT-assisted refinement : Combining experimental data with density functional theory (DFT)-optimized geometries to constrain bond parameters.
  • High-resolution synchrotron data : Collecting data at <1.0 Å resolution to reduce thermal motion artifacts. For example, OLEX2’s integration with CRYSTALS improves handling of weak diffractions in boron-rich systems .

Q. How can researchers analyze conflicting spectral data (e.g., 11B^{11}\text{B}11B NMR vs. MS) for this compound?

Contradictions may arise from:

  • Dynamic equilibria : Boronic esters can form anhydride dimers in solution, altering 11B^{11}\text{B} NMR shifts. Use low-concentration samples (<10 mM) in dry CDCl₃ to minimize aggregation.
  • Isotopic interference : Chlorine’s 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} isotopes complicate MS interpretation. High-resolution ESI-MS with isotopic pattern simulation (e.g., Bruker Compass DataAnalysis) distinguishes molecular ions from adducts.
    Cross-validation with 19F^{19}\text{F} NMR (if fluorine substituents exist) or IR spectroscopy (C-B stretching at ~1350 cm1^{-1}) adds robustness .

Application-Oriented Questions

Q. What experimental designs are recommended for studying this compound’s role in medicinal chemistry?

  • Structure-activity relationship (SAR) studies : Introduce substituents at the indazole N1 or C3 positions to modulate bioactivity.
  • Kinetic solubility assays : Use PBS (pH 7.4) or simulated gastric fluid to evaluate bioavailability.
  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative deboronation or demethylation .

Q. How can computational tools aid in predicting reactivity or stability?

  • DFT calculations : Gaussian or ORCA software to model boron’s vacant p-orbital interactions with adjacent substituents.
  • Molecular docking : AutoDock Vina to predict binding modes in biological targets (e.g., kinases or GPCRs).
  • Degradation pathway modeling : SPARC or ADMET Predictor to simulate hydrolytic stability under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on hydrolytic stability of the dioxaborolane ring?

Discrepancies may arise from pH-dependent hydrolysis. At neutral pH (7.0–7.4), the ring remains intact, but acidic (pH <4) or basic (pH >9) conditions trigger cleavage. Experimental protocols must specify buffered conditions. For example, 11B^{11}\text{B} NMR in D₂O at pH 7.0 shows a singlet (~30 ppm), while pH 2.0 reveals free boric acid (~18 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.